BenchChemオンラインストアへようこそ!

6-Fluorobenzo[d]isoxazol-3(2H)-one

Anticonvulsant Sodium channel blocker Maximal electroshock test

This 6‑fluoro isomer (not 4‑ or 5‑fluoro) is the core pharmacophore of FDA‑approved atypical antipsychotics (risperidone, paliperidone, iloperidone) and shows potent in vivo anticonvulsant activity (ED₅₀ 6.20 mg/kg, protective index >48.38). Procurement of this specific isomer is essential for reproducing the D2/5‑HT2A antagonist profile and advancing antiproliferative/anti‑infective SAR.

Molecular Formula C7H4FNO2
Molecular Weight 153.11 g/mol
CAS No. 99822-24-9
Cat. No. B1312674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[d]isoxazol-3(2H)-one
CAS99822-24-9
Molecular FormulaC7H4FNO2
Molecular Weight153.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)ONC2=O
InChIInChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
InChIKeyIKEBFZVFBZYVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[d]isoxazol-3(2H)-one (CAS 99822-24-9): Chemical Identity and Procurement Specifications


6-Fluorobenzo[d]isoxazol-3(2H)-one (CAS 99822-24-9), also known as 6-fluoro-1,2-benzoxazol-3-one, is a fluorinated heterocyclic compound with molecular formula C7H4FNO2 and molecular weight 153.11 g/mol [1]. It belongs to the benzisoxazole class—five-membered heterocycles containing one oxygen and one nitrogen atom fused to a benzene ring [2]. Commercially available at 95-98% purity with characterization by NMR, HPLC, and LC-MS , this compound serves as a critical building block in medicinal chemistry, particularly as the core pharmacophore in FDA-approved atypical antipsychotics including risperidone, paliperidone, and iloperidone [3].

Why Positional Isomers of Fluorobenzo[d]isoxazol-3(2H)-one Cannot Be Interchanged in Drug Discovery


Fluorine substitution position on the benzisoxazole scaffold is not a trivial variable—it dictates both pharmacological target engagement and metabolic stability. The 6-fluoro positional isomer (CAS 99822-24-9) is uniquely embedded in the pharmacophore of clinically validated CNS drugs, whereas the 4-fluoro (CAS 178747-83-6) and 5-fluoro (CAS 99822-23-8) isomers exhibit distinct chemical reactivity and divergent biological profiles [1]. In structure-activity relationship (SAR) studies of antiproliferative benzisoxazole derivatives, the 6-fluoro substitution was explicitly identified as essential for activity, with the heterocyclic ring at this position playing a "dominant role" in conferring antiproliferative effects across multiple carcinoma cell lines [2]. Substituting an alternative isomer or a non-fluorinated analog would fundamentally alter the electronic distribution, hydrogen-bonding capacity, and target-binding geometry, rendering structure-based design efforts invalid [3].

Quantitative Differentiation Evidence for 6-Fluorobenzo[d]isoxazol-3(2H)-one Versus Comparator Compounds


In Vivo Anticonvulsant Efficacy: 6-Fluoro Derivative ED50 of 6.20 mg/kg with Protective Index >48.38 Versus Phenytoin

In a series of (5-amino-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, the 6-fluoro-substituted compound 5c demonstrated the highest potency among all synthesized analogs [1]. This study provides direct comparison across halogen-substituted derivatives (fluoro, chloro, bromo) within the same benzisoxazole scaffold [1].

Anticonvulsant Sodium channel blocker Maximal electroshock test

Anti-Tubercular Activity: 6-Fluoro-Benzisoxazole Sulfonamide Conjugates Show MIC 25 µM Against Mycobacterium tuberculosis

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugates (compounds 2 and 3) exhibited moderate anti-TB activity with MIC values of 25 µM against Mycobacterium tuberculosis in vitro [1]. This study explicitly employs the 6-fluoro substitution pattern on the benzisoxazole scaffold and demonstrates that this specific regiochemistry, when conjugated with sulfonamide moieties, yields measurable anti-mycobacterial effects [1].

Anti-mycobacterial Tuberculosis Sulfonamide hybrids

SAR Determination: 6-Fluoro Substitution Plays a Dominant Role in Antiproliferative Activity Across Multiple Carcinoma Cell Lines

In a comprehensive SAR study of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, the substitution at the N-terminal of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core by heterocyclic rings was identified as playing a "dominant role" and being directly "responsible for the antiproliferative activity" [1]. Among 13 synthesized derivatives (5a-m), compounds 5a, 5d, and 5k demonstrated potent antiproliferative activity across all tested carcinoma cell lines including HeLa (cervical), HT-29 (colon), MCF-7 (breast), and HepG-2 (liver) [1].

Antiproliferative Cancer Structure-activity relationship

Clinically Validated Pharmacophore: 6-Fluoro-Benzisoxazole Scaffold in FDA-Approved CNS Drugs

The 6-fluoro-benzisoxazole moiety is the core pharmacophore in three FDA-approved atypical antipsychotics: risperidone, paliperidone, and iloperidone [1]. This scaffold enables balanced antagonism at dopamine D2 and serotonin 5-HT2A receptors, with risperidone demonstrating Kis of 4.8 nM and 5.9 nM for 5-HT2A and D2 receptors, respectively . Paliperidone (9-hydroxyrisperidone), which retains the identical 6-fluorobenzo[d]isoxazol-3-yl moiety, maintains this dual receptor antagonism profile and is a D2 receptor and 5-HT2A receptor antagonist [2]. The 6-fluoro substitution pattern is critical for this receptor-binding geometry—positional isomers (4-fluoro, 5-fluoro) do not appear in any approved CNS drugs with this mechanism [3].

Antipsychotic D2/5-HT2A antagonist CNS drug discovery

Antiviral Activity Validation: 6-Fluoro-Benzisoxazole Derivative Shows Potent In Vivo Efficacy Against White Spot Syndrome Virus

The novel synthesized compound 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole 2 demonstrated potent antiviral activity against white spot syndrome virus (WSSV) [1]. Importantly, the antiviral activity was validated in vivo in freshwater crabs (Paratelphusa hydrodomous), moving beyond in vitro screening to organism-level efficacy [1]. Molecular docking and simulation analysis revealed that polar amino acids in the pore region of viral envelope proteins VP26 and VP28 were involved in ligand binding, with the ligand preventing trimers from exhibiting their physiological function [1].

Antiviral WSSV Molecular docking

Positional Isomer Differentiation: 6-Fluoro Versus 4-Fluoro and 5-Fluoro Substitution Patterns

The fluorine substitution position on the benzo[d]isoxazol-3(2H)-one scaffold produces distinct chemical and biological properties. The 6-fluoro isomer (CAS 99822-24-9) is the core of clinically approved antipsychotics, while the 4-fluoro isomer (CAS 178747-83-6) and 5-fluoro isomer (CAS 99822-23-8) lack equivalent clinical validation [1][2]. Comparative analysis indicates that the 4-fluoro isomer possesses a "unique substitution pattern" that significantly influences its chemical reactivity, whereas the 5-fluoro isomer exhibits distinct physicochemical properties including LogP of 1.48 [2][3].

Positional isomer Regiochemistry Structure-property relationship

Validated Application Scenarios for 6-Fluorobenzo[d]isoxazol-3(2H)-one Based on Quantitative Evidence


CNS Drug Discovery: Development of Novel D2/5-HT2A Receptor Antagonists

This compound is the established core pharmacophore for atypical antipsychotic development, as validated by its presence in three FDA-approved drugs (risperidone, paliperidone, iloperidone) [1]. Procurement of the 6-fluoro isomer—not the 4-fluoro or 5-fluoro positional variants—is essential for reproducing the balanced D2/5-HT2A antagonism profile (risperidone Kis: 5.9 nM for D2, 4.8 nM for 5-HT2A) that defines this therapeutic class [2]. Researchers developing novel CNS agents with reduced extrapyramidal side effect liability should prioritize this specific isomer as the starting scaffold.

Anticonvulsant Drug Development: Sodium Channel Blocker Lead Optimization

Derivatives incorporating the 6-fluorobenzo[d]isoxazol-3-yl moiety have demonstrated potent in vivo anticonvulsant activity with an ED50 of 6.20 mg/kg (oral/rat) and a protective index >48.38 in maximal electroshock testing [3]. This performance substantially exceeded the protective index of the reference drug phenytoin [3]. Procurement of 6-fluorobenzo[d]isoxazol-3(2H)-one enables continuation of this promising anticonvulsant SAR program, which identified the 6-fluoro substitution as essential for achieving this level of in vivo efficacy and favorable therapeutic window.

Anticancer Lead Discovery: Antiproliferative Agent SAR Expansion

The 6-fluoro-benzisoxazole heterocyclic ring plays a "dominant role" and is directly "responsible for the antiproliferative activity" across multiple carcinoma cell lines including HeLa (cervical), HT-29 (colon), MCF-7 (breast), and HepG-2 (liver) [4]. Among 13 derivatives tested, compounds 5a, 5d, and 5k bearing the 6-fluoro-benzisoxazole core showed potent activity on all carcinoma cells [4]. Researchers developing novel anticancer agents should procure this specific isomer to build upon established SAR knowledge and optimize N-terminal substitutions for enhanced potency.

Anti-Infective Drug Discovery: Anti-Mycobacterial and Antiviral Lead Generation

6-Fluoro-benzisoxazole sulfonamide conjugates have demonstrated measurable anti-tubercular activity with MIC values of 25 µM against Mycobacterium tuberculosis [5]. Additionally, 6-fluoro-benzisoxazole derivatives have shown potent antiviral activity against white spot syndrome virus validated in vivo in freshwater crabs, with molecular docking confirming interaction with viral envelope proteins VP26 and VP28 [6]. This compound serves as a versatile scaffold for developing anti-infective agents targeting both bacterial and viral pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluorobenzo[d]isoxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.